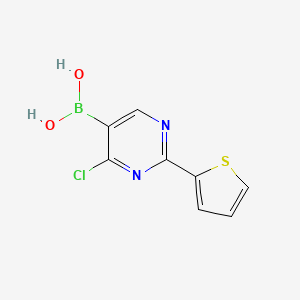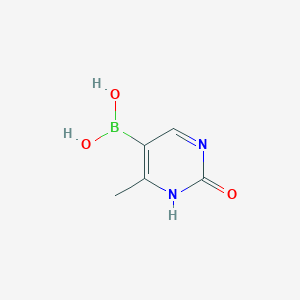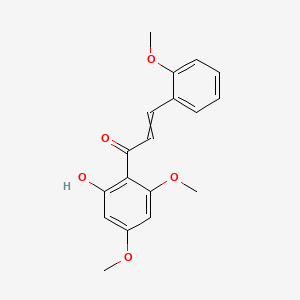
(R)-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine core:
Attachment of the ethyl group:
Sulfinamide formation:
Industrial Production Methods
Industrial production of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which offer advantages such as improved mass transfer and resource-efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. In the context of its antiviral and anticancer properties, the compound may inhibit key enzymes or interfere with nucleic acid synthesis. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to be incorporated into DNA or RNA, thereby disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoropyrimidin-5-yl)boronic acid: This compound also features a fluoropyrimidine moiety and is used in similar applications, such as medicinal chemistry and material science.
(5-Fluoropyrimidin-2-yl)acetic acid: Another fluoropyrimidine derivative, used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activity.
Propriétés
Formule moléculaire |
C10H16FN3OS |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(R)-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H16FN3OS/c1-7(14-16(15)10(2,3)4)9-12-5-8(11)6-13-9/h5-7,14H,1-4H3/t7-,16+/m0/s1 |
Clé InChI |
VHKMUFAARCHCTQ-HYORBCNSSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C(C=N1)F)N[S@](=O)C(C)(C)C |
SMILES canonique |
CC(C1=NC=C(C=N1)F)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)

![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092834.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092849.png)
![Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14092850.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092852.png)
![2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14092862.png)
![1-(3-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092863.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14092868.png)

